5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol
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Overview
Description
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-(difluoromethyl)pyridin-3-ol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-(difluoromethyl)pyridin-4-ol
- 2-Bromo-5-(difluoromethyl)pyridine
- 3,6-Dibromo-5-(difluoromethyl)pyridin-2-ol
Uniqueness
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H3Br2F2NO |
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Molecular Weight |
302.90 g/mol |
IUPAC Name |
5,6-dibromo-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)4(6(9)10)11-5(2)8/h1,6,12H |
InChI Key |
ZGLQWHODLJJSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)C(F)F)O |
Origin of Product |
United States |
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